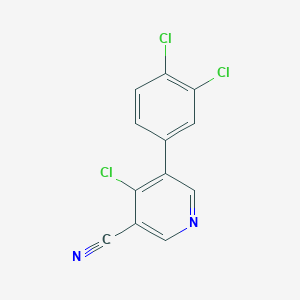
4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile is a heterocyclic aromatic compound with the molecular formula C12H5Cl3N2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine atoms on both the phenyl and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
類似化合物との比較
- 4-Chloro-3-(3,4-dichlorophenyl)pyridine-2-carbonitrile
- 5-Chloro-2-(3,4-dichlorophenyl)pyridine-3-carbonitrile
- 3,4-Dichlorophenyl-5-chloronicotinonitrile
Comparison: Compared to these similar compounds, 4-Chloro-5-(3,4-dichlorophenyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of multiple chlorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .
特性
分子式 |
C12H5Cl3N2 |
|---|---|
分子量 |
283.5 g/mol |
IUPAC名 |
4-chloro-5-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H5Cl3N2/c13-10-2-1-7(3-11(10)14)9-6-17-5-8(4-16)12(9)15/h1-3,5-6H |
InChIキー |
XDKYQHVPGDWPLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=CN=C2)C#N)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


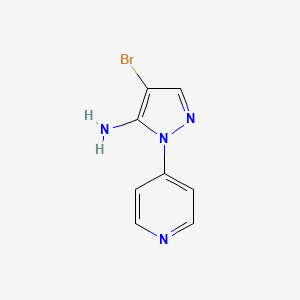
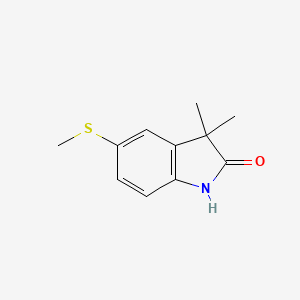
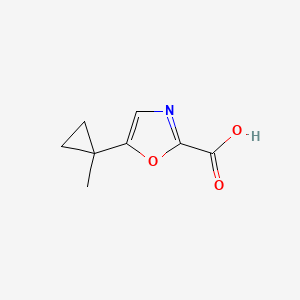

![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)

![1-(3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B15056452.png)
![1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B15056459.png)
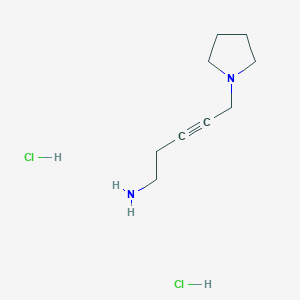
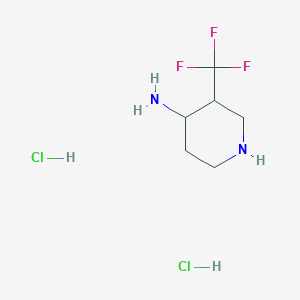
![2-Cyclopropyl-3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056496.png)
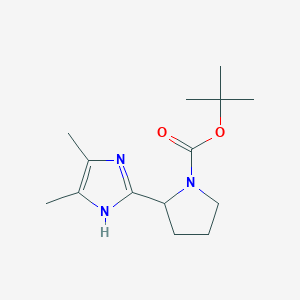
![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B15056513.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)
